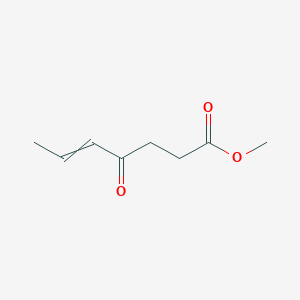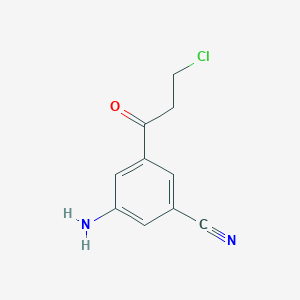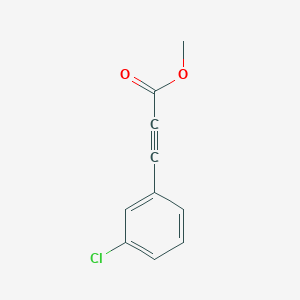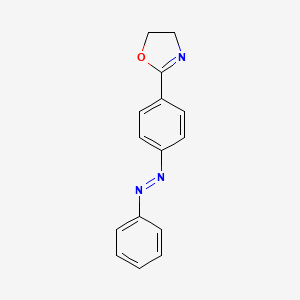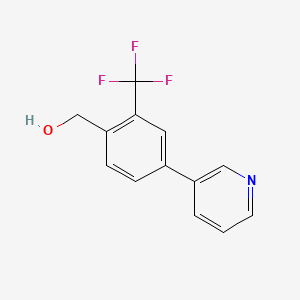
D-|A-Homo-Tyr-OH.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-|A-Homo-Tyr-OH.HCl: is a chemical compound with the molecular formula C10H14ClNO3 and a molecular weight of 231.68 g/mol . It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is often used in peptide synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-|A-Homo-Tyr-OH.HCl can be achieved through solid-phase peptide synthesis (SPPS) using fluoren-9-ylmethoxycarbonyl (Fmoc)-based chemistry . The process involves the following steps:
Fmoc Protection: The amino group of the tyrosine derivative is protected using the Fmoc group.
Coupling: The protected amino acid is coupled with other amino acids or peptides using carbodiimide-based coupling agents.
Deprotection: The Fmoc group is removed using piperidine, and the peptide is cleaved from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS techniques. The use of automated peptide synthesizers allows for the efficient and high-throughput production of this compound. The process is optimized to minimize the use of hazardous reagents and solvents, making it more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: D-|A-Homo-Tyr-OH.HCl undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine derivative can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced tyrosine derivatives.
Substitution: Halogenated tyrosine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: D-|A-Homo-Tyr-OH.HCl is used in the synthesis of peptides and proteins. It serves as a building block in the development of novel peptides with potential therapeutic applications .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. It is also employed in the development of peptide-based probes for imaging and diagnostic purposes .
Medicine: this compound has potential applications in drug development. It is used in the design of peptide-based drugs targeting specific receptors and enzymes. The compound’s ability to modulate biological pathways makes it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its unique chemical properties make it suitable for various applications, including the development of bioactive surfaces and materials .
Mecanismo De Acción
The mechanism of action of D-|A-Homo-Tyr-OH.HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites. This interaction can lead to changes in the conformation and activity of the target proteins, resulting in various biological effects .
Molecular Targets and Pathways:
Enzymes: this compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: The compound can bind to receptors, modulating their signaling pathways and affecting cellular responses.
Comparación Con Compuestos Similares
L-|A-Homo-Tyr-OH.HCl: A similar compound with a different stereochemistry.
Tyrosine Derivatives: Other derivatives of tyrosine, such as L-tyrosine and D-tyrosine, share similar chemical properties but differ in their biological activities.
Uniqueness: D-|A-Homo-Tyr-OH.HCl is unique due to its specific stereochemistry and chemical structure. This uniqueness allows it to interact with molecular targets in a distinct manner, leading to different biological effects compared to other tyrosine derivatives .
Propiedades
Fórmula molecular |
C10H14ClNO3 |
|---|---|
Peso molecular |
231.67 g/mol |
Nombre IUPAC |
(3R)-3-amino-4-(4-hydroxyphenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c11-8(6-10(13)14)5-7-1-3-9(12)4-2-7;/h1-4,8,12H,5-6,11H2,(H,13,14);1H/t8-;/m1./s1 |
Clave InChI |
HCZHTEBBIGUZTQ-DDWIOCJRSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@H](CC(=O)O)N)O.Cl |
SMILES canónico |
C1=CC(=CC=C1CC(CC(=O)O)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


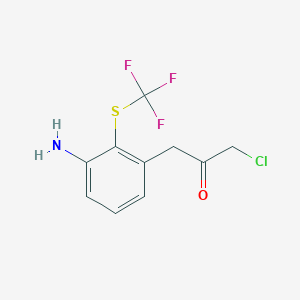
![Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14075109.png)
![Diphenyl[(trifluoromethanesulfonyl)oxy]borane](/img/structure/B14075115.png)
![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-(piperidin-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14075126.png)
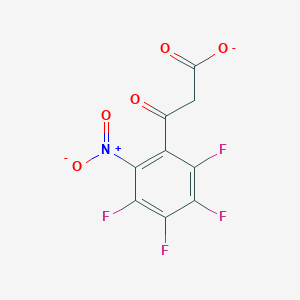
![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine;hydrobromide](/img/structure/B14075130.png)

